Cas no 1804181-13-2 (1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene)

1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene 化学的及び物理的性質
名前と識別子
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- 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene
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- インチ: 1S/C10H9BrF3IS/c11-5-1-2-7-6-8(15)3-4-9(7)16-10(12,13)14/h3-4,6H,1-2,5H2
- InChIKey: MUEJQWRXMCUSLC-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1)CCCBr)SC(F)(F)F
計算された属性
- せいみつぶんしりょう: 423.86052 g/mol
- どういたいしつりょう: 423.86052 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 25.3
- ぶんしりょう: 425.05
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034310-500mg |
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene |
1804181-13-2 | 97% | 500mg |
855.75 USD | 2021-06-22 | |
Alichem | A013034310-1g |
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene |
1804181-13-2 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
Alichem | A013034310-250mg |
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene |
1804181-13-2 | 97% | 250mg |
470.40 USD | 2021-06-22 |
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzeneに関する追加情報
1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene: A Comprehensive Overview
The compound 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene, identified by the CAS number 1804181-13-2, is a highly specialized organic molecule with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a propyl group, an iodine atom, and a trifluoromethylthio group, all substituted on a benzene ring. The combination of these functional groups makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Recent studies have highlighted the importance of such compounds in the field of medicinal chemistry. The presence of halogen atoms (bromine and iodine) and the trifluoromethylthio group provides this molecule with unique electronic properties that are highly desirable in drug design. For instance, the trifluoromethylthio group is known to enhance the stability and bioavailability of compounds, making it a valuable substituent in the development of new drug candidates. Additionally, the bromine atom can serve as a leaving group in substitution reactions, facilitating further functionalization of the molecule.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving nucleophilic substitution and coupling reactions. The use of palladium catalysts has been shown to significantly improve the efficiency of these reactions, particularly in forming carbon-halogen bonds. Recent advancements in catalytic methods have enabled chemists to synthesize this compound with higher yields and greater purity, which is essential for its application in sensitive biological assays.
The structural complexity of 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene also makes it an interesting subject for theoretical studies. Computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate its electronic structure and reactivity. These studies have provided valuable insights into the molecule's behavior under different reaction conditions, aiding in the design of more efficient synthetic pathways.
In conclusion, 1-(3-Bromopropyl)-5-iodo-2-(trifluoromethylthio)benzene is a versatile and valuable compound with wide-ranging applications in organic synthesis. Its unique combination of functional groups and favorable electronic properties make it an essential tool for researchers in various fields. As ongoing research continues to uncover new methods for its synthesis and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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